

Pharmacokinetics and bioavailability of ErSO-DFP in preclinical models

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An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of **ErSO-DFP** in Preclinical Models

Introduction

(Rac)-ErSO-DFP is a novel, selective small molecule biomodulator of Estrogen Receptor Alpha (ER α).[1] As a derivative of the parent compound ErSO, it has emerged as a promising therapeutic agent for ER α -positive breast cancers, including those resistant to standard therapies.[2][3] ErSO-DFP circumvents conventional resistance mechanisms by inducing potent and selective necrosis in cancer cells.[2] Its mechanism of action is distinct from clinically approved ER α antagonists and degraders, involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][4] This activation is dependent on the presence of ER α , leading to selective cell death in ER α -positive cancer cells with minimal impact on ER α -negative cells.[1] Compared to its parent compound, ErSO-DFP exhibits enhanced selectivity for ER α -positive cancer cells and a wider therapeutic window, making it an attractive candidate for clinical development.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **ErSO-DFP** and its parent compound, ErSO.



Table 1: Comparative Pharmacokinetics of ErSO and ErSO-DFP

This table presents a head-to-head comparison of key pharmacokinetic parameters following a single intravenous dose in mice.

Parameter	ErSO	ErSO-DFP	Ratio (ErSO- DFP:ErSO)
Dose (IV)	20 mg/kg	20 mg/kg	-
Cmax (µg/mL)	7.7	14.7	1.9
AUC (h*μg/mL)	10.1	6.3	0.6
Half-life (t½, min)	55	18	0.3
[5]			

Table 2: In Vitro Cytotoxicity of ErSO-DFP in Breast Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC $_{50}$) values, highlighting the compound's potent and selective activity against ER α -positive cells.

Cell Line	ERα Status	IC50 (nM)
MCF-7	Positive	17
T47D	Positive	16
TYS	Positive	7
TDG	Positive	9
[6]		

Note: In a separate study, **ErSO-DFP** was found to be consistently inactive (IC₅₀ > 25 μ M) against ER α -negative cell lines like HCT-116 and HT-29, even after 72 hours of incubation, demonstrating a significant selectivity window.[5]



Table 3: In Vivo Efficacy of ErSO-DFP in Xenograft Models

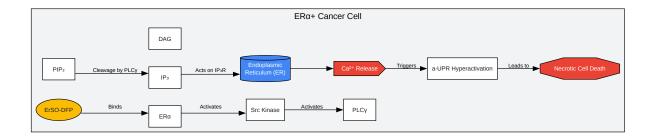
This table provides an overview of the dosing regimens and outcomes from in vivo efficacy studies.

Animal Model	Dosing Regimen	Administration	Outcome
MCF-7 Xenograft	5 mg/kg, once weekly for 3 doses	Intravenous (IV)	Exhibited antitumor activity without significant toxicity; inhibited tumor growth and decreased tumor volume.[6]
MCF-7 Orthotopic Tumors	Not specified	Not specified	Maintained the ability to cause tumor regression.[1]

Signaling Pathways and Experimental Workflows Signaling Pathway of ErSO-DFP

ErSO-DFP exerts its cytotoxic effects by binding to ER α , which initiates a signaling cascade that results in the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][2] This leads to a massive influx of calcium into the cytosol, causing osmotic stress, ATP depletion, and ultimately, selective necrotic cell death in ER α -positive cancer cells.[1][7]





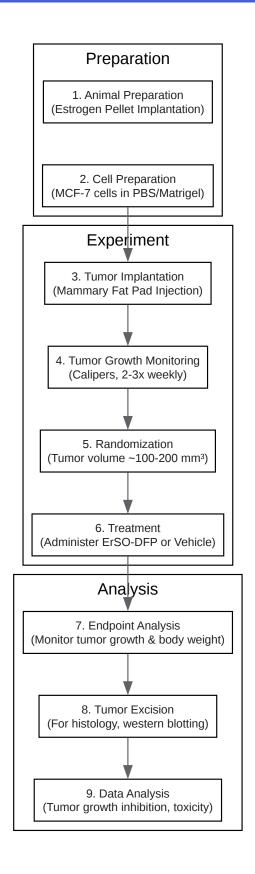
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Caption: Signaling pathway of **ErSO-DFP** in $ER\alpha$ -positive breast cancer cells.

Experimental Workflow: In Vivo Xenograft Efficacy Study

Preclinical evaluation of **ErSO-DFP**'s anti-tumor activity is commonly performed using orthotopic xenograft mouse models.[7] This workflow outlines the key steps from tumor implantation to data analysis.





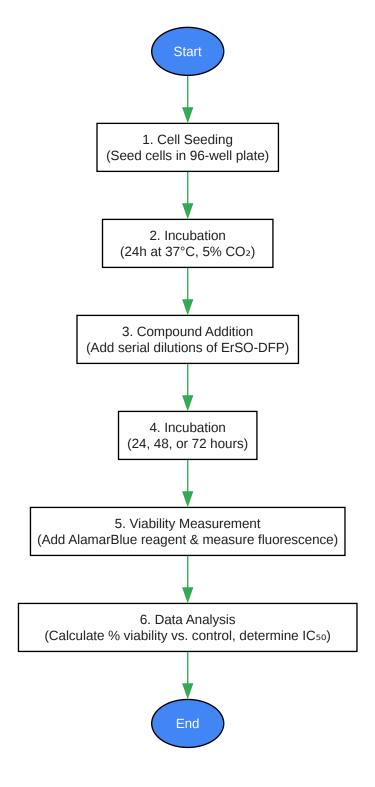
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Caption: General workflow for an in vivo orthotopic xenograft study.



Experimental Workflow: In Vitro Cell Viability Assay

The AlamarBlue assay is a standard method to determine the cytotoxic effects of **ErSO-DFP** and calculate its IC₅₀ value.[1][2]



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Caption: Workflow for the AlamarBlue cell viability assay.

Detailed Experimental Protocols Pharmacokinetic Analysis

- Objective: To determine the concentration of **ErSO-DFP** in biological matrices over time.
- Methodology:
 - Sample Collection: Following administration of ErSO-DFP to preclinical models (e.g., mice), blood samples are collected at various time points.[5]
 - Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated, and the resulting supernatant is collected for analysis.
 - Analysis: Samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of ErSO-DFP.[5] This highly sensitive method allows for accurate quantification of the compound.[8]
 - Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life.[5]

Orthotopic Xenograft Mouse Model

- Objective: To evaluate the in vivo anti-tumor efficacy of **ErSO-DFP**.[7]
- Methodology:
 - Animal Preparation: A slow-release estrogen pellet is subcutaneously implanted in female immunodeficient mice to support the growth of estrogen-dependent tumors.
 - Cell Preparation: ERα-positive breast cancer cells (e.g., MCF-7) are harvested and resuspended in a mixture of sterile PBS and Matrigel.[7]
 - \circ Tumor Implantation: Approximately 1-5 x 10⁶ cells are injected into the mammary fat pad of the anesthetized mice.[7]



- Monitoring: Tumor growth is monitored by measuring dimensions with calipers 2-3 times per week.[7]
- Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. ErSO-DFP is formulated in a suitable vehicle (e.g., DMSO, PEG300, Tween-80, and saline) and administered via the desired route (e.g., intravenous injection).[7]
- Endpoint Analysis: Tumor growth and animal body weight are monitored throughout the study. At the conclusion, tumors may be excised for further histological or molecular analysis.[2][7]

Cell Viability Assay (AlamarBlue)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ErSO-DFP** in cancer cell lines.[2]
- Methodology:
 - Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2]
 - Compound Addition: A serial dilution of ErSO-DFP is prepared. The culture medium is replaced with medium containing the various concentrations of the compound. Vehicle control wells are also included.[2]
 - Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).
 - Viability Measurement: AlamarBlue reagent is added to each well, and after a short incubation, fluorescence is measured to quantify the number of viable cells relative to the vehicle-treated control.[1][5]
 - Data Analysis: Dose-response curves are generated to calculate the IC₅₀ value.[1]

Western Blot Analysis for a-UPR Activation

Objective: To confirm that ErSO-DFP activates the a-UPR pathway.



· Methodology:

- Cell Treatment: ERα-positive cells (e.g., MCF-7) are treated with ErSO-DFP at a concentration approximately 5 times its IC₅₀ for a short duration (e.g., 4 hours).[5][9]
- Cell Lysis: Cells are washed and lysed with RIPA buffer containing protease and phosphatase inhibitors.[9]
- Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.[9]
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by size using SDS-PAGE and then transferred to a membrane.[9]
- Immunoblotting: The membrane is probed with primary antibodies against key a-UPR marker proteins (e.g., P-EIF2α, P-AMPK, and cleaved ATF6α) and a loading control (e.g., actin).[5] This is followed by incubation with a secondary antibody and detection.
- Analysis: The protein bands are visualized and quantified to assess the activation of the a-UPR pathway in response to ErSO-DFP treatment.[5]

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